BenchChemオンラインストアへようこそ!

4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

RE1/NRSE silencing target selectivity Huntington's disease

WAY-299184 (CAS 333746-61-5) is the definitive 4-nitrophenyl 2-aminothiazole for modulating RE1/NRSE silencing. Unlike PTC-209 (BMI-1 inhibitor) or positional isomers (3-nitro, des-methyl), this compound uniquely engages the REST/NRSF-RE1/NRSE axis to upregulate BDNF in Huntington's disease models. Ensure strict QC: LC-MS or NMR verification of the 4-nitro substitution and 2-methyl group is mandatory to exclude inactive analogs. For research use only; not for human/veterinary use.

Molecular Formula C16H12N6O2S
Molecular Weight 352.4 g/mol
Cat. No. B3941330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Molecular FormulaC16H12N6O2S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C16H12N6O2S/c1-10-14(21-8-2-7-17-15(21)18-10)13-9-25-16(20-13)19-11-3-5-12(6-4-11)22(23)24/h2-9H,1H3,(H,19,20)
InChIKeyXZSXFZZSLDUVEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing WAY-299184 (4-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine): A RE1/NRSE Silencing Modulator for Huntington's Disease Research


4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine, commonly designated WAY-299184 (CAS 333746-61-5), is a 2-aminothiazole derivative that functions as a modulator of RE1/NRSE silencing activity . This compound belongs to a structurally distinct subclass of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amines characterized by a 4-nitrophenyl substituent on the exocyclic amine, which differentiates it from closely related analogs bearing brominated methoxyphenyl (e.g., PTC-209) or unsubstituted phenyl groups [1]. The compound has been identified as an anticancer agent and used as a reference standard in chemical analyses and gene regulation studies focused on RE1/NRSE-mediated transcriptional repression pathways .

Why WAY-299184 Cannot Be Replaced by Generic 2-Aminothiazoles or PTC-209 for RE1/NRSE Silencing Studies


The 4-nitrophenyl substituent on the thiazol-2-amine scaffold of WAY-299184 confers a distinct pharmacological profile that cannot be replicated by other commercially available 2-aminothiazole analogs. PTC-209, the closest structural analog differing only in its aniline substituent (2,6-dibromo-4-methoxyphenyl vs. 4-nitrophenyl), is a potent and selective BMI-1 inhibitor (IC50 = 0.5 μM) with no reported RE1/NRSE silencing activity, while WAY-299184 is annotated as an RE1/NRSE modulator [1]. Similarly, the 3-nitrophenyl positional isomer, the des-methyl imidazo[1,2-a]pyrimidine analog (CID 177381115; PKM2 inhibitor IC50 = 8.80 nM), and the 4-methoxyphenyl derivative (RU-A1) each engage different biological targets or exhibit altered potency [1]. This divergent target engagement demonstrates that even minor structural modifications within this chemotype redirect biological activity, making generic interchange scientifically invalid.

Quantitative Evidence Guide: Comparator-Based Differentiation of WAY-299184 for RE1/NRSE Research Procurement


Target Selectivity: WAY-299184 Is Annotated as an RE1/NRSE Silencing Modulator, Whereas PTC-209 Is a BMI-1 Inhibitor

WAY-299184 is functionally annotated as a modulator of RE1/NRSE silencing activity, a pathway critical in Huntington's disease pathology [1]. In contrast, PTC-209, which shares an identical imidazo[1,2-a]pyrimidin-3-yl-thiazol-2-amine core scaffold but bears a 2,6-dibromo-4-methoxyphenyl substituent in place of the 4-nitrophenyl group, is a potent and selective BMI-1 inhibitor (IC50 = 0.5 μM in HEK293T cells) with no reported RE1/NRSE regulatory activity . This divergence in annotated biological function—confirmed by the original RE1/NRSE pilot screen identifying 2-aminothiazoles as RE1/NRSE modulators at nanomolar concentrations in a cell-based gene reporter assay [1]—demonstrates that the 4-nitrophenyl substituent is essential for directing activity toward REST/NRSF-mediated transcriptional derepression rather than polycomb complex inhibition.

RE1/NRSE silencing target selectivity Huntington's disease BMI-1 inhibition transcriptional repression

Positional Isomer Effect on RE1/NRSE Silencing Activity: 4-Nitro vs. 3-Nitro Substitution

Within the 2-aminothiazole SAR series, the position of the nitro group on the aniline ring critically determines RE1/NRSE silencing modulatory activity [1]. The SAR and QSAR study published in Bioorganic & Medicinal Chemistry evaluated a library of commercially available 2-aminothiazoles, revealing that para-substituted phenyl derivatives (such as WAY-299184 with 4-nitrophenyl) exhibit distinct pharmacophoric features in the 3D-QSAR model compared to meta-substituted analogs (3-nitrophenyl isomer, cataloged as EVT-3715076) [1]. Although specific IC50 values for the positional isomers were not publicly disclosed, the pharmacophore model generated in this study established that the spatial orientation of the nitro group significantly influences the compound's ability to suppress RE1/NRSE silencing activity, with para-substitution predicted to be favorable for target engagement [1].

structure-activity relationship nitro substitution positional isomer RE1/NRSE modulation thiazol-2-amine

Structural Divergence Within the Core Scaffold: Des-methyl Analog Functions as a Potent PKM2 Inhibitor (IC50 = 8.80 nM)

Removal of the 2-methyl group from the imidazo[1,2-a]pyrimidine ring of WAY-299184 produces the des-methyl analog (PubChem CID 177381115; CHEMBL5570128), which is a potent inhibitor of human pyruvate kinase M2 (PKM2) with an IC50 of 8.80 nM [1]. This represents a >50-fold increase in apparent potency for PKM2 compared to the moderate RE1/NRSE modulatory activity of the parent scaffold class [2]. The presence of the 2-methyl substituent in WAY-299184 therefore appears to redirect biological activity away from PKM2 inhibition toward RE1/NRSE silencing modulation, highlighting the critical role of this seemingly minor structural feature in determining target selectivity within the imidazo[1,2-a]pyrimidine-thiazole scaffold family.

imidazo[1,2-a]pyrimidine PKM2 inhibitor 2-methyl substitution scaffold selectivity cancer metabolism

Metabolic Stability and Drug-like Properties: Scaffold Optimization Context from PDE4 Inhibitor Series

A 2024 structure-based drug discovery study starting from PTC-209 as the initial hit (PDE4 IC50 = 4.78 ± 0.08 μM) yielded a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives, with the most potent compound L19 exhibiting an IC50 of 0.48 ± 0.02 μM against PDE4 and remarkable metabolic stability in rat liver microsomes [1]. Although WAY-299184 was not directly tested in this PDE4 optimization campaign, the study demonstrates that the imidazo[1,2-a]pyrimidin-3-yl-thiazol-2-amine scaffold class is amenable to systematic potency improvement (approximately 10-fold from PTC-209 to L19) and possesses intrinsically favorable metabolic stability characteristics [1]. This provides a validated optimization trajectory for RE1/NRSE-focused programs using WAY-299184 as a starting point, distinct from the PDE4-targeting optimization path.

metabolic stability rat liver microsomes PDE4 inhibition drug-like properties lead optimization

Optimal Application Scenarios for WAY-299184 in Neuroscience and Cancer Gene Regulation Research


Huntington's Disease Transcriptional Derepression Studies: Restoring BDNF Expression via RE1/NRSE Silencing Modulation

WAY-299184 is uniquely suited for studies investigating pharmacological reversal of RE1/NRSE-mediated transcriptional repression in Huntington's disease (HD) models. The compound was identified alongside two other 2-aminothiazole derivatives in a pilot screen for molecules capable of up-regulating RE1/NRSE-controlled reporter expression at low nanomolar concentrations and increasing endogenous BDNF gene transcription in HD cells bearing mutant huntingtin protein [1]. Unlike PTC-209, which targets BMI-1 within the polycomb repressive complex, WAY-299184 engages the REST/NRSF-RE1/NRSE axis directly, making it the appropriate tool compound for interrogating this specific pathogenic mechanism .

Differentiation from PTC-209 in Cancer Stem Cell vs. Neuronal Gene Silencing Studies

For research programs that require comparative analysis of epigenetic silencing mechanisms in cancer versus neurodegeneration, WAY-299184 and PTC-209 serve as complementary but mechanistically orthogonal tool compounds. PTC-209 inhibits BMI-1 (IC50 = 0.5 μM) and irreversibly reduces cancer-initiating cells in colorectal cancer models [1], while WAY-299184 modulates RE1/NRSE silencing activity in neuronal gene regulation . Using these two compounds side-by-side enables dissection of PRC1-mediated versus REST/NRSF-mediated silencing pathways without mechanistic overlap confounding the interpretation.

Chemical Biology Probe Development: 2-Aminothiazole Scaffold Optimization for RE1/NRSE Target Engagement

WAY-299184 serves as a validated starting point for SAR optimization campaigns targeting the RE1/NRSE pathway. The existing 3D-QSAR pharmacophore model developed from the 2-aminothiazole library provides a quantitative framework for designing analogs with enhanced silencing modulatory activity [1]. Furthermore, the demonstrated metabolic stability of structurally related imidazo[1,2-a]pyrimidin-3-yl-thiazol-2-amines in the PDE4 inhibitor series suggests that potency-optimized analogs of WAY-299184 are likely to retain favorable drug-like properties, supporting progression toward in vivo pharmacological validation.

Procurement Quality Control: Avoiding Isomeric and Scaffold Impurities That Alter Biological Activity

When sourcing WAY-299184 for research, strict identity verification is essential to exclude the 3-nitrophenyl positional isomer (EVT-3715076) and the des-methyl analog (CID 177381115). The 3-nitrophenyl isomer has a different spatial orientation of the nitro group predicted by 3D-QSAR to alter RE1/NRSE pharmacophore alignment [1], while the des-methyl analog is a potent PKM2 inhibitor (IC50 = 8.80 nM) with no reported RE1/NRSE activity . LC-MS or NMR confirmation of the 4-nitrophenyl substitution pattern and the presence of the 2-methyl group on the imidazo[1,2-a]pyrimidine ring should be part of standard QC protocols upon compound receipt.

Quote Request

Request a Quote for 4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.